molecular formula C19H24N4O4 B1604846 Pyroglutamyl-phenylalanyl-prolinamide CAS No. 34783-35-2

Pyroglutamyl-phenylalanyl-prolinamide

Cat. No. B1604846
CAS RN: 34783-35-2
M. Wt: 372.4 g/mol
InChI Key: ZETOYWKJNIJFCR-KKUMJFAQSA-N
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Description

Pyroglutamyl-phenylalanyl-prolinamide is an organic compound known as an oligopeptide . It is a thyrotropin-releasing hormone analogue, with a conformational similarity to Leu5-enkephalin .

Scientific Research Applications

Hormonal Stimulation

Pyroglutamyl-phenylalanyl-prolinamide is primarily associated with hormonal stimulation in the human body. Bowers et al. (1971) discovered that synthetic pyroglutamyl-histidyl-prolinamide, a thyrotropin-releasing hormone (TRH), stimulates the secretion of prolactin and thyrotropin. This finding indicates the potential of pyroglutamyl-phenylalanyl-prolinamide in regulating hormonal activities, particularly in conditions like hypothyroidism and hyperthyroidism (Bowers et al., 1971).

Neuropharmacological Effects

Babichev et al. (1981) explored the neuroendocrine effects of thyroliberin and its analogs, including pyroglutamyl-phenylalanyl-prolinamide. These compounds showed a decrease in certain sleep phases and increased the awakening period in rats. This research opens avenues for understanding the potential neuropharmacological applications of pyroglutamyl-phenylalanyl-prolinamide in sleep regulation and CNS disorders (Babichev et al., 1981).

Organocatalysis

In the field of chemistry, prolinamides, derivatives of proline which is closely related to pyroglutamyl-phenylalanyl-prolinamide, have been effectively used as organocatalysts in various reactions. A review by Gruttadauria et al. (2008) highlights the use of L-proline and its derivatives in organocatalysis, emphasizing their applications in chemical synthesis processes (Gruttadauria et al., 2008).

Molecular and Structural Analysis

The compound has been a subject of molecular and structural analysis. For instance, Stensland and Castensson (1982) conducted an X-ray conformational analysis of a thyroliberin analogue, which includes pyroglutamyl-phenylalanyl-prolinamide. Their research provides insights into the molecular structure and potential interaction processes with biological receptors, which can be crucial for developing new pharmaceuticals (Stensland & Castensson, 1982).

Enzymatic Interactions

Morier et al. (1979) investigated the enzymic degradation of thyrotropin-releasing-hormone (TRH) and pseudo-hormone, which included pyroglutamyl-phenylalanyl-prolinamide. Understanding the enzymatic interactions of these compounds is vital for assessing their stability and efficacy in biological systems, particularly in therapeutic contexts (Morier et al., 1979).

Safety And Hazards

The safety data sheets for related compounds suggest that Pyroglutamyl-phenylalanyl-prolinamide should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment as required .

Future Directions

Recent research suggests that pyroglutamyl aminopeptidase 1, a related enzyme, is a potential molecular target for diagnosing and treating inflammation . This suggests that Pyroglutamyl-phenylalanyl-prolinamide and related compounds may have potential applications in medical research and treatment.

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c20-17(25)15-7-4-10-23(15)19(27)14(11-12-5-2-1-3-6-12)22-18(26)13-8-9-16(24)21-13/h1-3,5-6,13-15H,4,7-11H2,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETOYWKJNIJFCR-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956264
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamyl-phenylalanyl-prolinamide

CAS RN

34783-35-2
Record name Pyroglutamyl-phenylalanyl-prolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Voelter - Pure and Applied Chemistry XVIII, 1976 - degruyter.com
Although in the past 20 yr a large number of new synthetic approaches have been developed methods of isolation and structural elucidation have changed more dramatically in the last …
Number of citations: 6 www.degruyter.com

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